2-(3-Fluoropyridin-4-yl)propan-2-amine
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Overview
Description
2-(3-Fluoropyridin-4-yl)propan-2-amine is a chemical compound with the molecular formula C8H11FN2 It is a fluorinated derivative of pyridine, which is a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-4-yl)propan-2-amine typically involves the fluorination of a pyridine derivative followed by amination. One common method involves the reaction of 3-fluoropyridine with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-4-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(3-Fluoropyridin-4-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)propan-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoropyridin-2-yl)propan-2-amine
- 2-(3-Fluoropyridin-5-yl)propan-2-amine
- 2-(3-Chloropyridin-4-yl)propan-2-amine
Uniqueness
2-(3-Fluoropyridin-4-yl)propan-2-amine is unique due to the position of the fluorine atom on the pyridine ring, which can significantly influence its chemical properties and biological activity. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C8H11FN2 |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)propan-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-8(2,10)6-3-4-11-5-7(6)9/h3-5H,10H2,1-2H3 |
InChI Key |
LODJZRJYAVLKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=NC=C1)F)N |
Origin of Product |
United States |
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